Citric acid, sodium titanium salt

CAS No.: 68959-15-9

Cat. No.: VC3702444

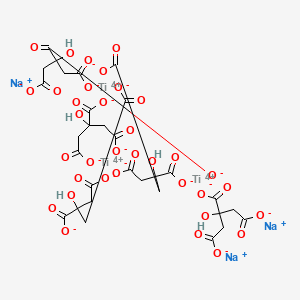

Molecular Formula: C30H25Na3O35Ti3

Molecular Weight: 1158.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68959-15-9 |

|---|---|

| Molecular Formula | C30H25Na3O35Ti3 |

| Molecular Weight | 1158.1 g/mol |

| IUPAC Name | trisodium;2-hydroxypropane-1,2,3-tricarboxylate;titanium(4+) |

| Standard InChI | InChI=1S/5C6H8O7.3Na.3Ti/c5*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h5*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;;3*+1;3*+4/p-15 |

| Standard InChI Key | NUZYGONUYYINRR-UHFFFAOYSA-A |

| SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Ti+4].[Ti+4].[Ti+4] |

| Canonical SMILES | C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+].[Ti+4].[Ti+4].[Ti+4] |

Introduction

Chemical Identity and Structure

Citric acid, sodium titanium salt is formally identified as 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium titanium(4+) salt. This compound is registered with the Chemical Abstracts Service (CAS) number 68959-15-9 and possesses the European Community (EC) number 273-399-4 . The compound is also known by several synonyms including sodium titanium citrate and 2-Hydroxy-1,2,3-propanetricarboxylic acid sodium titanium(4+) salt .

Physical Characteristics

Citric acid, sodium titanium salt exhibits specific physical properties that influence its handling and applications. The compound has a reported boiling point of 116°C at standard atmospheric pressure (101,325 Pa) . The salt is noted to be water-soluble, which enhances its utility in aqueous systems and solutions . This solubility characteristic is particularly valuable for applications requiring dissolution or dispersion in water-based formulations.

Synthesis and Preparation Methods

The preparation of titanium citrate compounds typically involves carefully controlled chemical reactions under specific conditions to ensure proper formation of the desired product.

Standard Synthesis Method

One documented method for preparing titanium citrate involves mixing titanium(III) chloride with a 1.2-fold excess of sodium citrate at a controlled pH of 3.2 . This reaction facilitates the coordination of citrate anions to titanium ions while maintaining sodium ions in the structure for charge balance. The pH control is critical in this synthesis as it affects the dissociation behavior of the citrate component and subsequently the stability of the formed complex.

Reaction Chemistry

The formation of citric acid, sodium titanium salt involves the coordination of the hydroxyl and carboxylate groups of citric acid with titanium ions. The citrate ligand typically functions as a multidentate chelating agent, binding to the titanium center through its carboxylate oxygen atoms and possibly the hydroxyl group at the 2-position of the citric acid molecule. This chelation creates a stable organometallic structure with unique properties derived from both the organic citrate component and the metallic titanium component.

Chemical Behavior and Stability

The chemical behavior of citric acid, sodium titanium salt is influenced by the properties of both its constituent components and their interaction within the complex structure.

Dissociation Properties

Research indicates that the dissociation of free citrate in titanium citrate compounds increases with rising pH levels, particularly in alkaline conditions . This pH-dependent behavior affects the compound's stability and reactivity in different environments. At lower pH values, the compound tends to maintain its integrity, while at higher pH values, the increased dissociation of citrate can alter the compound's chemical behavior and potentially its functional properties.

Stability with Titanium

Applications in Biofilm Management

One of the most significant applications of citric acid compounds in relation to titanium surfaces is in the management of biofilms, particularly in dental and medical contexts.

Antimicrobial Effects on Titanium Surfaces

Research has demonstrated that citric acid is an effective antimicrobial agent against biofilms formed on titanium surfaces . In controlled studies, citric acid treatments showed a significant reduction (approximately 5-log reduction) in biofilm formation in situ compared to control treatments . This substantial antimicrobial efficacy highlights the potential of citric acid-based compounds, potentially including its sodium titanium salt, in preventing and treating biofilm-related infections and complications.

Application Methods

Studies have investigated different application methods for citric acid on titanium surfaces, including both immersion and rubbing techniques using 40% citric acid solutions . Research findings indicate that both application methods result in similar significant reductions in biofilm formation, suggesting flexibility in how citric acid compounds can be effectively deployed in clinical settings . This versatility in application methodology enhances the practical utility of these compounds in various biofilm management scenarios.

Electrochemical Properties and Effects on Titanium

The interaction between citric acid compounds and titanium surfaces produces notable effects on the electrochemical properties of titanium, which has implications for various applications.

Enhancement of Electrochemical Stability

Scientific investigations have revealed that citric acid treatment statistically enhances the electrochemical stability of titanium . This improved stability is achieved without negatively influencing the polarization resistance and capacitance of the titanium oxide film, which is essential for maintaining the functional integrity of titanium components . The ability to enhance electrochemical stability without compromising other important electrochemical parameters represents a valuable property for applications in corrosive or electrochemically challenging environments.

Dental Implant Applications

The properties of citric acid compounds in relation to titanium surfaces have particular relevance for dental implant technologies, where biofilm management and titanium stability are critical concerns.

Addressing Implant Failure

Biofilm formation has been identified as the main etiologic factor in dental implant failure . Research suggests that citric acid appears to be an effective clinical alternative for treating this critical issue in dental implantology . By significantly reducing biofilm formation while enhancing the electrochemical behavior of titanium, citric acid-based treatments may help extend the functional lifespan of dental implants and reduce the incidence of implant-related complications.

Clinical Implications

The documented effectiveness of citric acid against in situ biofilms formed in the oral environment has important implications for clinical practice in dentistry . The ability to significantly reduce biofilm formation on titanium surfaces without promoting bacterial recolonization presents a promising approach for maintaining the health and function of dental implants. Furthermore, the enhancement of titanium's electrochemical stability through citric acid treatment may contribute to the long-term structural integrity of implant components.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume